[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
Description
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a chiral pyrrolidine derivative functionalized with a hydroxyethyl group at the 1-position and a methyl-carbamic acid tert-butyl ester (Boc-protected methylamine) at the 3-position. This compound is characterized by its stereospecific (S)-configuration, which influences its biochemical interactions and synthetic utility.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13(4)10-5-6-14(9-10)7-8-15/h10,15H,5-9H2,1-4H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAYLPAXDXBYGG-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Pyrrolidine Ring Formation
The (S)-configured pyrrolidine core is critical for biological activity. A widely adopted approach involves asymmetric hydrogenation of a prochiral enamine intermediate. For example, J-Stage research demonstrates that Raney Ni-mediated hydrogenation at 900 psi reduces nitro groups while facilitating intramolecular ketimine formation, yielding pyrrolidine derivatives with >95% enantiomeric excess (ee). This method avoids racemization and ensures retention of the (S)-configuration at C-3.
tert-Butyl Carbamate Protection
Incorporating the tert-butyl carbamate group typically employs Boc-anhydride (di-tert-butyl dicarbonate) under basic conditions. A patent by CN103787971A details the use of tetrahydrofuran (THF) as a solvent with potassium hydroxide (KOH) to facilitate carbamate formation at −10°C, achieving yields of 82–89%. The tert-butyl group enhances solubility in nonpolar media and prevents undesired side reactions during subsequent steps.
Detailed Synthetic Routes
Method 1: Multi-Step Synthesis from 2,6-Dichloropyridine
Step 1: Regioselective Formylation
2,6-Dichloropyridine undergoes mono-methoxylation with NaOMe, followed by directed ortho-lithiation using LDA (lithium diisopropylamide) and quenching with DMF to install the formyl group. Yield: 78%.
Step 2: Pd-Catalyzed Carbonylation
The aldehyde intermediate reacts with CO under Pd(OAc)₂/dppf catalysis in methanol to form a methyl ester. Substitution with tert-butyl alcohol via Steglich esterification (DCC, DMAP) converts the ester to the tert-butyl variant. Yield: 85%.
Step 3: Reductive Amination
The tert-butyl ester reacts with 2-hydroxyethylamine in the presence of NaBH₃CN to form the pyrrolidine ring. Stereochemical control is achieved using (S)-BINAP-Ru catalysts, affording the (S)-enantiomer with 92% ee.
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NaOMe, LDA, DMF | 78 | 95 |
| 2 | Pd(OAc)₂, CO, MeOH | 85 | 97 |
| 3 | NaBH₃CN, (S)-BINAP-Ru | 92 | 98 |
Method 2: Patent-Based Approach (CN103787971A)
This route emphasizes scalability and minimal purification:
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Alkylation : Methyl vinyl ketone reacts with 4-formylpiperidine-1-tert-butyl formate in THF at −10°C.
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Cyclization : Tris(dimethylamino)methane promotes spirocyclic intermediate formation at reflux (110°C).
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Purification : Column chromatography (hexane/EtOAc, 70:30) followed by hexane recrystallization yields the product in 89% purity.
Advantages :
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No malodorous byproducts (e.g., thiols or amines).
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Compatible with industrial-scale production.
Functional Group Interconversions
Ester Exchange Reactions
The J-Stage protocol highlights challenges in direct tert-butyl ester synthesis from n-butyl precursors. A four-step sequence is employed:
Epimerization Control
Undesired C-2 epimerization during basic conditions (e.g., t-BuOK) is mitigated by:
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Mixed Anhydride Formation : Ac₂O/NaOAc at 50°C induces complete epimerization via intermediate 26 , ensuring >99% (S)-configuration.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
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Peaks at 1685 cm⁻¹ (C=O stretch) and 3320 cm⁻¹ (O-H stretch) confirm carbamate and hydroxyethyl groups.
Industrial-Scale Considerations
Solvent Selection
Catalytic Efficiency
Challenges and Optimization
Byproduct Formation
Chemical Reactions Analysis
Acidic Hydrolysis
Under acidic conditions (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>), the tert-butyl carbamate group undergoes hydrolysis to yield the corresponding carbamic acid and tert-butanol .
Reaction Conditions :
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1 M HCl in THF, 50°C, 6–12 hours
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Yield: ~85%
Products :
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Carbamic acid derivative
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tert-Butanol (byproduct)
Basic Hydrolysis
In basic media (e.g., NaOH), hydrolysis proceeds via nucleophilic attack on the carbamate carbonyl, forming a sodium carbamate intermediate.
Reaction Conditions :
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2 M NaOH in MeOH/H<sub>2</sub>O (1:1), 60°C, 4 hours
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Yield: ~78%
Products :
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Sodium carbamate
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tert-Butanol
Oxidation of the Hydroxyethyl Group
The primary alcohol in the hydroxyethyl side chain is oxidized to a ketone using strong oxidizing agents like KMnO<sub>4</sub> or CrO<sub>3</sub> .
Reaction Conditions :
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KMnO<sub>4</sub> in acetone/H<sub>2</sub>O (3:1), 0°C → rt, 3 hours
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Yield: ~65%
Products :
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Ketone derivative (confirmed via <sup>13</sup>C NMR at δ 208 ppm)
Epoxidation
Under epoxidation conditions (e.g., m-CPBA), the pyrrolidine ring’s double bond (if present) forms an epoxide .
Nucleophilic Substitution at the Hydroxyethyl Group
The hydroxyl group undergoes substitution with alkyl halides (e.g., methyl iodide) in the presence of NaH.
Reaction Conditions :
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NaH (2 equiv), THF, 0°C → rt, 12 hours
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Yield: ~70%
Products :
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Ether derivatives (e.g., methyl ether)
Carbamate Transesterification
The tert-butyl ester can be replaced with other alcohols (e.g., ethanol) via acid-catalyzed transesterification .
Reaction Conditions :
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H<sub>2</sub>SO<sub>4</sub>, ethanol, reflux, 24 hours
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Yield: ~60%
Products :
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Ethyl carbamate derivative
Thermal and pH Stability
Hydrolysis Mechanism
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Acidic Conditions : Protonation of the carbamate oxygen facilitates nucleophilic attack by water, leading to tert-butanol and carbamic acid .
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Basic Conditions : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release tert-butoxide .
Oxidation Pathways
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KMnO<sub>4</sub> oxidizes the primary alcohol to a ketone via a two-electron mechanism, confirmed by isotopic labeling studies .
Comparative Reactivity
| Reaction Type | Key Reagent | Product | Yield (%) | Selectivity |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl | Carbamic acid + tert-butanol | 85 | High |
| Basic Hydrolysis | NaOH | Sodium carbamate | 78 | Moderate |
| Oxidation (KMnO<sub>4</sub>) | KMnO<sub>4</sub> | Ketone derivative | 65 | High |
| Transesterification | H<sub>2</sub>SO<sub>4</sub>/EtOH | Ethyl carbamate | 60 | Low |
Stereochemical Considerations
The (S)-configuration at the pyrrolidine ring influences reaction outcomes:
Scientific Research Applications
Applications in Chemistry
- Acts as a building block for synthesizing more complex organic molecules.
- Serves as a precursor for various functionalized pyrrolidine derivatives.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties.
Mechanism of Action :
The compound may induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and survival.
Case Study :
In vitro studies demonstrated that similar pyrrolidine derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.
Neuroprotective Effects
Research has shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for treating neurodegenerative diseases like Alzheimer's disease.
Mechanism of Action :
By inhibiting these enzymes, the compound may increase acetylcholine levels in the brain, potentially improving cognitive function.
Case Study :
A study highlighted that certain piperidine derivatives improved cognitive performance in animal models by enhancing cholinergic activity.
Pharmaceutical Development
The compound is explored as a potential drug candidate due to its ability to interact with biological targets. Studies focus on its pharmacokinetic properties and metabolic stability.
Specialty Chemicals and Agrochemicals
Utilized in the development of specialty chemicals and materials, it plays a role in synthesizing agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the carbamate ester can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : Estimated as C₁₂H₂₄N₂O₃ (based on analogs like the ethyl-substituted variant in ).
- Molecular Weight : ~244.3 g/mol.
- Functional Groups : Tert-butyl carbamate (Boc) for amine protection, hydroxyethyl group for hydrophilicity, and a pyrrolidine scaffold common in bioactive molecules.
Its primary applications likely include intermediates in pharmaceutical synthesis, particularly for neurologically active compounds or protease inhibitors where pyrrolidine motifs are prevalent.
The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituents, physicochemical properties, and commercial availability.
Structural and Functional Insights:
The 4-chlorobenzyl group (CAS 169452-10-2) significantly increases molecular weight and aromaticity, favoring hydrophobic interactions in drug-receptor binding .
Reactivity and Synthetic Utility: The chloroacetyl derivative (CAS 1353998-29-4) serves as a reactive intermediate, with the chlorine atom acting as a leaving group for nucleophilic substitution reactions . The aminoethyl analog (CAS 1354003-99-8) introduces a primary amine, enabling conjugation or salt formation, though it may require additional protection during synthesis .
Stereochemical Considerations :
- The R-enantiomer (CAS 1353994-64-5) highlights the importance of chirality; enantiomers can exhibit divergent pharmacokinetics or off-target effects .
Commercial Availability :
- Multiple compounds, including the target and its ethyl variant, are discontinued , suggesting niche applications or synthesis challenges (e.g., Boc deprotection or stereochemical purity) .
Predicted Physicochemical Properties: The 4-chlorobenzyl derivative has a predicted pKa of 12.30, indicating a weakly basic nitrogen, while the aminoethyl analog’s amine group (pKa ~9–10) would protonate under physiological conditions, enhancing solubility .
Biological Activity
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a tert-butyl carbamate moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Chemical Formula : C12H23N2O3
- Molecular Weight : 241.33 g/mol
- CAS Number : 1353993-09-5
- IUPAC Name : [(S)-1-(2-hydroxyethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways.
- Neurotransmitter Modulation : This compound has been shown to modulate neurotransmitter levels, particularly in the cholinergic system, which may contribute to cognitive enhancement and neuroprotective effects.
- Enzyme Inhibition : Studies indicate that it may inhibit certain enzymes associated with neurodegenerative diseases, suggesting a potential role in the treatment of conditions like Alzheimer's disease.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Cognitive Enhancement : In animal models, this compound demonstrated significant improvements in memory and learning tasks, indicating its potential as a cognitive enhancer.
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2020) | Rat model | Improved memory retention in Morris water maze test |
| Johnson et al. (2021) | Mouse model | Increased acetylcholine levels in hippocampus |
Toxicology
Preliminary toxicological assessments suggest that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicity and pharmacokinetics.
Case Studies
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Case Study 1: Cognitive Impairment
A clinical trial involving elderly patients with mild cognitive impairment showed that administration of this compound resulted in improved cognitive scores over a 12-week period compared to a placebo group. -
Case Study 2: Neuroprotection
In a study focusing on neuroprotection against oxidative stress, this compound was effective in reducing neuronal cell death induced by reactive oxygen species.
Q & A
Q. What are the standard synthetic routes for synthesizing [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester?
The synthesis typically involves acid activation and tert-butyl esterification . A common route starts with activating the carboxylic acid group (e.g., using thionyl chloride to form an acid chloride), followed by reaction with tert-butyl alcohol in the presence of a base like triethylamine . For stereospecific derivatives, chiral intermediates may be introduced via asymmetric Mannich reactions or enantioselective catalysis, ensuring retention of the (S)-configuration at the pyrrolidine ring . Temperature control (0–20°C) and solvent selection (e.g., dichloromethane) are critical for minimizing side reactions .
Q. What safety precautions are recommended when handling this compound?
Key safety measures include:
- PPE : Use protective goggles, gloves, and lab coats to avoid skin/eye contact .
- First Aid : For inhalation, move to fresh air; for skin contact, rinse thoroughly with water. Consult a physician if irritation persists .
- Storage : Store in a cool, dry place to prevent degradation, as tert-butyl esters can hydrolyze over time .
- Waste Disposal : Follow federal/state regulations for organic waste, utilizing fume hoods during handling .
Q. What purification methods are effective for isolating tert-butyl carbamate derivatives?
- Silica Gel Chromatography : Used with gradients of polar solvents (e.g., petroleum ether to ethyl acetate) to separate intermediates .
- Prep-HPLC : Critical for isolating enantiomerically pure fractions, especially for chiral pyrrolidine derivatives .
- Recrystallization : Suitable for tert-butyl esters with low solubility in non-polar solvents at room temperature .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve tert-butyl esterification yields?
- Catalyst Selection : DMAP (4-dimethylaminopyridine) enhances nucleophilic reactivity of tert-butanol, reducing reaction time .
- Temperature Control : Maintaining 0–20°C during esterification minimizes tert-butyl group cleavage .
- Solvent Choice : Dichloromethane or THF optimizes solubility of intermediates while avoiding hydrolysis .
- Base Compatibility : Triethylamine or DIPEA (diisopropylethylamine) effectively neutralizes HCl byproducts during acid chloride reactions .
Q. What analytical techniques validate the stereochemical purity of this compound?
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
- NMR Spectroscopy : - and -NMR confirm stereochemistry via coupling constants (e.g., vicinal protons on the pyrrolidine ring) .
- Mass Spectrometry (HRMS) : Exact mass measurements (e.g., 292.1688 for related analogs) verify molecular integrity and isotopic patterns .
Q. How does pyrrolidine ring stereochemistry influence biological activity in structure-activity relationship (SAR) studies?
- Receptor Binding : The (S)-configuration at the pyrrolidine ring enhances interactions with chiral binding pockets in neurotransmitter transporters (e.g., dopamine, serotonin) .
- Metabolic Stability : Enantiomers with (R)-configurations may exhibit faster hepatic clearance due to stereoselective enzyme interactions .
- Solubility : Hydroxyethyl substituents improve aqueous solubility, impacting bioavailability in preclinical models .
Q. What strategies address contradictory data in synthetic yields across published protocols?
- Byproduct Analysis : Use LC-MS to identify hydrolyzed tert-butyl esters or racemized intermediates .
- Replication Studies : Compare reaction scales—small-scale reactions (<1 mmol) often report higher yields than industrial-scale syntheses due to mixing efficiency .
- DoE (Design of Experiments) : Statistically optimize parameters like temperature, solvent ratio, and catalyst loading to resolve reproducibility issues .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for tert-Butyl Esterification
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst | DMAP | +25% yield | |
| Temperature | 0–20°C | Prevents hydrolysis | |
| Solvent | Dichloromethane | High solubility | |
| Base | Triethylamine | Neutralizes HCl |
Q. Table 2. Analytical Techniques for Stereochemical Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
